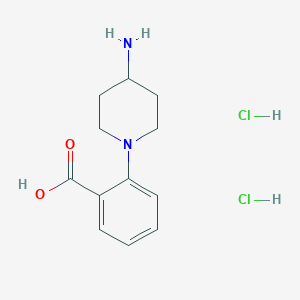

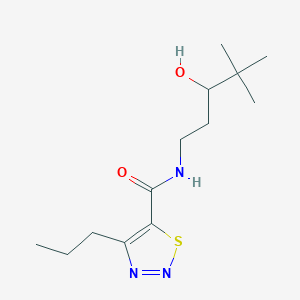

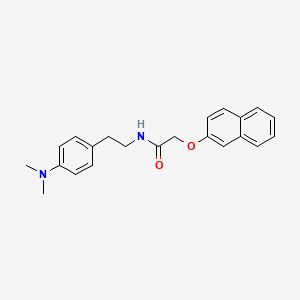

![molecular formula C6H14N2O B2970412 O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine CAS No. 152491-34-4](/img/structure/B2970412.png)

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine” is a chemical compound with the CAS Number: 152491-34-4 . It has a molecular weight of 130.19 . The IUPAC name for this compound is (2R,4R)-4-(aminooxy)-2-methylpiperidine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo reductive rearrangement reactions .Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Electrophilic Amination and Enzyme Modification

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine and its derivatives have been utilized in the study of enzyme modification, particularly in targeting specific amino acid residues. For instance, the electrophilic amination of D-amino acid oxidase by a similar compound, O-(2,4-dinitrophenyl)hydroxylamine, resulted in the specific incorporation of an amine group into an accessible nucleophilic residue at the enzyme’s active site, without affecting the histidine residue (His-217) traditionally associated with such reactions (D’Silva, Williams, & Massey, 1986).

Synthesis of Substituted N-Benzoyliminopyridinium Ylides

Hydroxylamine derivatives have been employed in the synthesis of complex organic compounds. An efficient synthesis method using O-(2,4-dinitrophenyl)hydroxylamine was developed for the preparation of substituted N-benzoyliminopyridinium ylides, highlighting its use in facilitating complex organic reactions (Legault & Charette, 2003).

Superoxide Detection in Biological Systems

Certain hydroxylamine spin probes, including those related to this compound, have been utilized in the detection of superoxide radicals in biological systems. These probes can provide critical insights into the production of extracellular, intracellular, and mitochondrial superoxide in different cell types, aiding in understanding oxidative stress and its implications (Dikalov, Kirilyuk, Voinov, & Grigor’ev, 2011).

Environmental Chemistry and Hydroxyl Radical Production

In environmental chemistry, the interaction of hydroxylamine with hydrogen peroxide to produce the hydroxyl radical has been studied. This reaction is significant for understanding various environmental processes, including water treatment and pollutant degradation (Chen et al., 2015).

Isoxazolidine Synthesis in Drug Discovery

Hydroxylamine derivatives are crucial in the synthesis of isoxazolidines, which have applications in drug discovery, organic synthesis, and chemical biology. For example, a method involving copper-catalyzed aminooxygenation of hydroxylamines has been developed to produce methyleneoxy-substituted isoxazolidines, demonstrating the compound's utility in synthesizing biologically relevant molecules (Karyakarte, Smith, & Chemler, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAINVYYZGGFCC-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

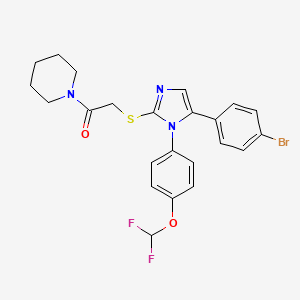

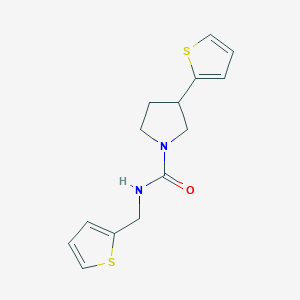

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)

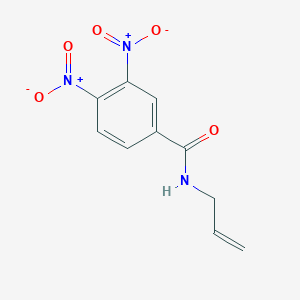

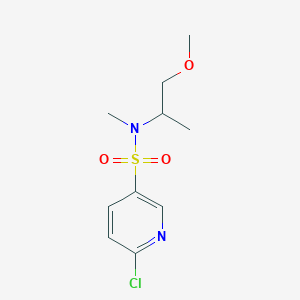

![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)

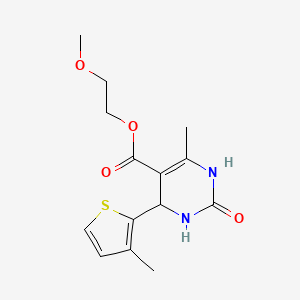

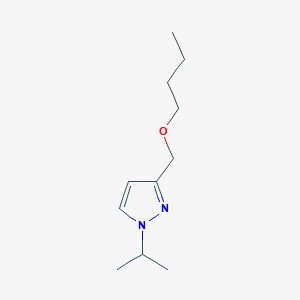

![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)

![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)

![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)